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Compound of Interest

Compound Name: 4-(Methoxymethyl)benzophenone

CAS No.: 68921-89-1

Cat. No.: B8787667

Get Quote

Part 1: Executive Technical Summary
This guide provides an in-depth physicochemical profile of 4-(Methoxymethyl)benzophenone,

a specialized benzophenone derivative distinct from the more common 4-

methoxybenzophenone. Often utilized as a photoinitiator intermediate or a functionalized

building block in organic synthesis, this compound requires precise handling due to its specific

volatility and solubility profiles.

Unlike standard benzophenone, the introduction of the methoxymethyl group (–CH₂OCH₃) at

the para position alters the electron density of the aromatic ring and disrupts the crystal lattice,

typically resulting in a liquid state at room temperature, contrasting with the solid state of many

benzophenone analogs.
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Property Detail

Chemical Name 4-(Methoxymethyl)benzophenone

CAS Number
36485-03-9 (Verify with specific supplier; rare

derivative)

Molecular Formula C₁₅H₁₄O₂

Molecular Weight 226.27 g/mol

Structural Feature
Benzophenone core with p-substituted methyl

ether

Part 2: Physicochemical Data & Analysis[3][4]
The following data synthesizes experimental values from high-vacuum isolation techniques and

theoretical extrapolations based on group contribution methods.

Boiling Point and Density Profile[5]
Property Value / Range Condition / Method Confidence Level

Boiling Point (Exp) 140 °C
@ 0.20 mm Hg (High

Vacuum)
High (Experimental)

Boiling Point (Est) ~360–380 °C
@ 760 mm Hg

(Atmospheric)
Low (Theoretical)*

Density (Est) 1.09 – 1.12 g/cm³ @ 25 °C
Medium (SAR

Prediction)

Physical State Viscous Liquid @ 20 °C High

Refractive Index ~1.58 - 1.60 @ 20 °C Medium (Estimated)
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Critical Note (*): Atmospheric distillation is not recommended. The extrapolated atmospheric

boiling point exceeds the thermal stability threshold of the ether linkage. Prolonged heating

above 200°C may lead to radical cleavage or polymerization. Always distill under reduced

pressure (< 1 mm Hg).

Solubility & Stability
Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate, and toluene. Sparingly

soluble in aliphatic hexanes. Insoluble in water.[1][2]

Stability: Sensitive to strong acids (ether cleavage) and UV light (photochemical excitation).

Store in amber glass under inert atmosphere (N₂ or Ar).

Part 3: Synthetic Pathway & Mechanism
To understand the physicochemical properties, one must understand the synthesis. The

presence of the methoxymethyl group is typically established via nucleophilic substitution on a

halogenated precursor.

Synthesis Workflow (Graphviz)
The following diagram outlines the standard synthesis from 4-(chloromethyl)benzophenone via

Williamson ether synthesis logic.
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Figure 1: Nucleophilic substitution pathway for the synthesis of 4-
(Methoxymethyl)benzophenone.

Mechanistic Insight
The reaction is a classic SN2 substitution. The methoxide ion (generated from KOH/MeOH)

attacks the benzylic carbon. The reaction is facilitated by the electron-withdrawing nature of the

carbonyl group on the benzophenone, which makes the benzylic position slightly more

electrophilic than in a standard benzyl chloride.

Part 4: Characterization Protocols (Self-Validating
Systems)
As this is a specialized compound where literature data is sparse, the ability to generate

accurate in-house data is critical. The following protocols are designed to be self-validating.

Protocol A: Precise Density Determination (Oscillating
U-Tube)
Why this method? Pycnometers are prone to evaporation errors with volatile impurities. The

oscillating U-tube method (e.g., Anton Paar DMA) is closed-system and temperature-controlled.

Equipment: Digital Density Meter (Accuracy ±0.0001 g/cm³). Sample Volume: ~2 mL.

System Check: Calibrate the instrument using ultra-pure water (0.99704 g/cm³ @ 25°C) and

dry air.

Temperature Equilibration: Set the internal thermostat to 20.00°C.

Injection: Inject the liquid sample slowly to avoid micro-bubbles. Validation: Visually inspect

the U-tube via the built-in camera; bubbles will cause a "scattering" error in the oscillation

period.

Measurement: Record the oscillation period (
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). The density (

) is calculated automatically via:

(Where A and B are instrument constants).

Replicate: Repeat at 25.00°C to determine the coefficient of thermal expansion.

Protocol B: Boiling Point Verification (DSC Method)
Why this method? Traditional capillary boiling point methods can be subjective. Differential

Scanning Calorimetry (DSC) provides a thermodynamic onset point.

Equipment: DSC with high-pressure pan (pinhole lid).

Sample Prep: Encapsulate 3–5 mg of sample in an aluminum pan with a 50 µm pinhole lid

(allows vapor escape but maintains equilibrium).

Ramp: Heat from 50°C to 400°C at 10°C/min under Nitrogen purge (50 mL/min).

Analysis: Observe the endothermic baseline shift. The onset temperature of the major

endotherm represents the boiling point at atmospheric pressure (if the pinhole is sufficient) or

the vaporization curve.

Correction: If decomposition (exothermic spike) is observed before the boiling endotherm,

rely strictly on the vacuum distillation value (140°C @ 0.2 mmHg).

Characterization Workflow Diagram
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Figure 2: Logical workflow for the purification and physical characterization of the target

compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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